N-(1-azepanylcarbothioyl)benzamide
Description
N-(1-Azepanylcarbothioyl)benzamide is a benzamide derivative characterized by a seven-membered azepane ring attached via a carbothioyl (-C(=S)-NH-) linkage. The carbothioyl group may act as a metal-coordinating moiety, similar to N,O-bidentate directing groups in catalytic applications .
Properties
Molecular Formula |
C14H18N2OS |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
N-(azepane-1-carbothioyl)benzamide |
InChI |
InChI=1S/C14H18N2OS/c17-13(12-8-4-3-5-9-12)15-14(18)16-10-6-1-2-7-11-16/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,17,18) |
InChI Key |
VOGWCIDQBLKVSL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical profiles of benzamide derivatives are heavily influenced by substituents on the aromatic ring and the nature of the attached functional groups. Key comparisons include:
Table 1: Structural Comparison of N-(1-Azepanylcarbothioyl)Benzamide with Analogs
Key Observations:
- Ring Size and Flexibility: The seven-membered azepane ring in the target compound may offer greater conformational flexibility compared to five-membered (e.g., cyclopentyl ) or six-membered (e.g., piperidine/morpholine in thioureas ) rings. This could enhance binding to biological targets with larger active sites.
- Electron-Withdrawing/Donating Groups: Derivatives with electron-donating groups (e.g., -OCH₃ in H10 ) exhibit superior antioxidant activity, suggesting that the azepanylcarbothioyl group’s electron-rich sulfur atom could similarly modulate reactivity.
- Heterocyclic Modifications: Imidazole-substituted benzamides show anticancer activity, highlighting the role of aromatic heterocycles in targeting enzymes or receptors. The azepane ring, while non-aromatic, may contribute to lipid bilayer penetration due to its hydrophobicity.
Antioxidant Activity:
- N-(Anilinocarbonothioyl)benzamides (A8, H10): Demonstrated 86.6–87.7% inhibition in CCl₄-induced oxidative stress models, outperforming heterocyclic thioureas (e.g., B3: 84.4%) . The phenolic -OH and -OCH₃ groups in A8/H10 enhance radical scavenging, a feature absent in the azepane derivative.
- Inference for Azepanylcarbothioyl Analogs: The carbothioyl group’s thiourea moiety may act as a hydrogen bond donor/acceptor, but the lack of aromatic substituents could limit antioxidant efficacy compared to A8/H10.
Anticancer and Antimicrobial Activity:
- Imidazole Derivatives : 4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide showed potent activity against cervical cancer, attributed to halogen substituents and imidazole’s interaction with cellular targets.
- Comparison: The azepane ring’s bulkiness might reduce cell permeability compared to smaller heterocycles like imidazole, though its lipophilicity could improve tissue distribution.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability:
- N-(2-Acetylphenyl)carbamothioylbenzamide : Crystal structure analysis reveals strong intermolecular hydrogen bonding via the carbothioyl group, enhancing stability. Similar interactions are expected for the azepane analog, though the larger ring may reduce crystalline packing efficiency.
- Heterocyclic Thioureas : Piperidine/morpholine derivatives exhibit moderate solubility due to polar heteroatoms. The azepane derivative’s longer carbon chain may lower aqueous solubility but improve lipid membrane diffusion.
Cell Permeability:
- Benzamide Derivatives in HAT Inhibition : Bulky substituents (e.g., pentadecyl chains) in compounds like CTPB enhance cell permeability. The azepane ring’s size and flexibility may similarly aid in crossing biological barriers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
